7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
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Description
7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose, leading to a faster rise in blood glucose levels following a meal .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity Molecular docking analysis suggests that the compound displays a strong binding affinity with the enzyme .
Biochemical Pathways
By inhibiting α-amylase activity, the compound affects the carbohydrate digestion pathway . This results in carbohydrates being digested and absorbed more slowly, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound has been described as non-toxic via in silico admet analysis , suggesting favorable pharmacokinetic properties.
Result of Action
The inhibition of α-amylase activity by the compound leads to a slower digestion and absorption of carbohydrates . This results in a more gradual increase in blood glucose levels following a meal, potentially helping to manage hyperglycemia in diabetic patients .
Properties
IUPAC Name |
7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2S/c1-12-11-13(2)21-17(20-12)29-10-6-9-26-14-15(24(3)19(28)23-16(14)27)22-18(26)25-7-4-5-8-25/h11H,4-10H2,1-3H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOJZWDKBMBYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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